molecular formula C18H18FN3OS B11491077 Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-(4-fluorophenyl)-N-phenyl-

Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-(4-fluorophenyl)-N-phenyl-

Cat. No.: B11491077
M. Wt: 343.4 g/mol
InChI Key: KIDVJGNALZOTNL-UHFFFAOYSA-N
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Description

3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, a fluorophenyl group, and a phenylurea moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and a thiourea derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the Phenylurea Moiety: The phenylurea moiety can be formed by reacting an isocyanate derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylurea moiety.

    Reduction: Reduction reactions may target the thiazole ring or the fluorophenyl group.

    Substitution: Substitution reactions can occur at the aromatic rings, potentially introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and could be investigated for its effects on specific biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Thiazole derivatives have been shown to possess anti-inflammatory, antiviral, and antitumor properties, making them promising candidates for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties could be leveraged to create products with enhanced performance or novel functionalities.

Mechanism of Action

The mechanism of action of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazole.

    Phenylurea Derivatives: Compounds with phenylurea moieties, such as fenuron or diuron.

Uniqueness

What sets 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(4-FLUOROPHENYL)-3-PHENYLUREA apart is its combination of a thiazole ring, a fluorophenyl group, and a phenylurea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18FN3OS

Molecular Weight

343.4 g/mol

IUPAC Name

1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-phenylurea

InChI

InChI=1S/C18H18FN3OS/c1-18(2)12-20-17(24-18)22(15-6-4-3-5-7-15)16(23)21-14-10-8-13(19)9-11-14/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

KIDVJGNALZOTNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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